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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cdk4-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cy
Kinase 6 (CDK®6). The discovery of Cdk4-IN-2, also referred to as CDK4/6-IN-2, is detailed in patent US20180000819A1, where it is listed as "Compc
document outlines the synthesis, mechanism of action, and biological activity of Cdk4-IN-2, supported by quantitative data, detailed experimental pro
visualizations of relevant biological pathways and experimental workflows.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK®6) are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retil
(Rb) protein, a critical step for the G1-S phase transition. Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common feature in many cancers, le
uncontrolled cell proliferation. Therefore, inhibiting CDK4 and CDK6 has emerged as a promising therapeutic strategy in oncology. Cdk4-IN-2 is a sm
inhibitor that targets the ATP-binding pocket of CDK4 and CDKS6, effectively halting the cell cycle and inhibiting tumor growth.

Discovery of Cdk4-IN-2

Cdk4-IN-2 (CDK4/6-IN-2) was identified as a potent inhibitor of CDK4 and CDKB6, as described in patent US20180000819A1.[1] The compound has ¢
of pyrazolo[1,5-a]pyrimidine. Its discovery was part of a broader effort to develop selective kinase inhibitors for cancer therapy.

Physicochemical Properties and Structure
Property Value

. 5-(4-((5-fluoro-2-((4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)methyl)pyridin-4-
Chemical Name
yl)amino)pyrimidin-2-ylamino)-2-methylbenzonitrile

Molecular Formula C27H32F2N8O
Molecular Weight 522.6 g/mol

CAS Number 1800506-48-2
Appearance White to off-white solid
Solubility Soluble in DMSO

Chemical Structure:

[Image of the chemical structure of Cdk4-IN-2 will be displayed here. A placeholder is used as I cannot gener.

Synthesis of Cdk4-IN-2

The synthesis of Cdk4-IN-2 is a multi-step process detailed in patent US20180000819A1. The core pyrazolo[1,5-a]pyrimidine scaffold is constructed,
sequential functionalization.

Synthetic Scheme (Conceptual):

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12391035?utm_src=pdf-interest
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://encyclopedia.pub/entry/8940
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/product/b12391035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intermediate 1 Intermediate 2

Gyrazolo[ 1.5-alpyrimidine Core) Step 1: Functionalization =( | _Step 2: Coupling Reaction =( \ Step 3: Final Modification =G

Click to download full resolution via product page
Caption: Conceptual synthetic workflow for Cdk4-IN-2.
Detailed Synthetic Protocol (Based on general procedures for similar compounds):

« Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The synthesis typically begins with the condensation of a substituted aminopyrazole with ¢
a similar three-carbon electrophile to form the pyrazolo[1,5-a]pyrimidine ring system.

« Step 2: Introduction of the Anilino Moiety: The core is then halogenated, typically at the 2-position, to allow for a subsequent nucleophilic aromatic ¢
palladium-catalyzed cross-coupling reaction with a substituted aniline.

« Step 3: Functionalization of the Pyrimidine Ring: Further modifications are made to the pyrimidine ring, often involving the introduction of side chair
coupling reactions to achieve the final structure of Cdk4-IN-2.

(Note: The precise, step-by-step synthesis with reagents and conditions would be found in the experimental section of the cited patent.)
Biological Activity and Data
Cdk4-IN-2 exhibits potent and selective inhibitory activity against CDK4 and CDKG®, leading to anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Cdk4-IN-2

Target Kinase IC50 (nM)
CDK4 2.7
CDK6 16

Table 2: Anti-proliferative Activity of Cdk4-IN-2 in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
JeKo-1 Mantle Cell Lymphoma 37.0
MV-4-11 Acute Myeloid Leukemia 139

H441 Lung Carcinoma 147.8
SW780 Bladder Carcinoma 162.5

PC3 Prostate Cancer 260.5
H358 Non-Small Cell Lung Cancer 290.9
HGC-27 Gastric Cancer 316.4

Mechanism of Action

Cdk4-IN-2 functions as an ATP-competitive inhibitor of CDK4 and CDK®6. By binding to the ATP-binding pocket of these kinases, it prevents the phosj
the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-pha
ultimately leading to G1 cell cycle arrest.

CDKA4/Rb Signaling Pathway:
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Caption: The CDK4/Rb signaling pathway and the inhibitory action of Cdk4-IN-2.

Experimental Protocols

In Vitro CDK4 Kinase Assay (Luminescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of Cdk4-IN-2 against CDK4.
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Caption: Workflow for a luminescence-based CDK4 kinase inhibition assay.
Detailed Protocol:
* Reagent Preparation:

o Prepare a serial dilution of Cdk4-IN-2 in DMSO.

o Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgClz, and DTT.

o Prepare a solution of recombinant human CDK4/Cyclin D3 enzyme in kinase buffer.

o Prepare a solution of the substrate (e.g., a peptide derived from the Rb protein) and ATP in kinase buffer.
¢ Assay Procedure:

o In a 96-well plate, add the Cdk4-IN-2 dilutions.

o

Add the CDK4/Cyclin D3 enzyme solution to each well.

o

Initiate the kinase reaction by adding the substrate/ATP mixture.

o

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o

Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

o Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal proportional to the amount of ADP.

o

Measure the luminescence using a plate reader.
« Data Analysis:
o The luminescence signal is inversely proportional to the kinase activity.
o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the anti-proliferative effects of Cdk4-IN-2 on cancer cell lines.

Workflow:
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Caption: Workflow for an MTT cell proliferation assay.
Detailed Protocol:
* Cell Seeding:

o Harvest and count the desired cancer cells.

o Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
« Compound Treatment:

o Prepare serial dilutions of Cdk4-IN-2 in the appropriate cell culture medium.

o Remove the old medium from the wells and add the medium containing the different concentrations of Cdk4-IN-2. Include a vehicle control (e.g.,
« Incubation:

o Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO..
o MTT Addition and Formazan Formation:

o Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

o Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crysta
» Solubilization and Measurement:

o Carefully remove the medium containing MTT.

o Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

o Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

o Plot the percentage of viability against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Cdk4-IN-2 is a potent and selective dual inhibitor of CDK4 and CDK6 with significant anti-proliferative activity in a range of cancer cell lines. Its mech:
involving the inhibition of the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potential candidate for further drug developmen
experimental protocols provided in this guide offer a foundation for the in vitro characterization of Cdk4-IN-2 and similar compounds.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to Cdk4-IN-2: Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PI
at: [https://www.benchchem.com/product/b12391035#cdk4-in-2-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering

scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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